molecular formula C50H49N3O13 B10754802 dimethyl 2-[3-[6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate

dimethyl 2-[3-[6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate

Cat. No.: B10754802
M. Wt: 899.9 g/mol
InChI Key: BEYMMNWQWYQHRB-UHFFFAOYSA-N
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Description

Dimethyl 2-[3-[6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate is a useful research compound. Its molecular formula is C50H49N3O13 and its molecular weight is 899.9 g/mol. The purity is usually 95%.
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Preparation Methods

The synthetic routes and reaction conditions for BRD-K94991378 remain undisclosed. Likewise, information about its industrial production methods is limited.

Chemical Reactions Analysis

Types of Reactions:: While the exact reactions are not documented, we can infer that BRD-K94991378 likely undergoes various chemical transformations. These may include oxidation, reduction, substitution, or other organic reactions.

Common Reagents and Conditions:: Without specific data, we can’t pinpoint the exact reagents or conditions associated with BRD-K94991378. typical reagents for organic synthesis (such as acids, bases, catalysts, and solvents) would likely play a role.

Major Products:: The major products formed from BRD-K94991378 reactions are not explicitly known. Further research is needed to elucidate its chemical behavior.

Scientific Research Applications

BRD-K94991378 has been investigated in scientific research across multiple fields:

    Chemistry: Its potential as a building block or intermediate in synthetic chemistry warrants exploration.

    Biology: Researchers may study its effects on cellular processes, gene expression, or protein interactions.

    Medicine: Investigations into its pharmacological properties could reveal therapeutic applications.

    Industry: BRD-K94991378 might find use in materials science or drug development.

Mechanism of Action

Unfortunately, the precise mechanism by which BRD-K94991378 exerts its effects remains undisclosed. it likely interacts with specific molecular targets or pathways within cells.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited information, researchers can explore related compounds to identify similarities or unique features. Unfortunately, no specific similar compounds are readily available for comparison.

For additional resources, you can explore the Gene Set data and iGMDR database.

Properties

Molecular Formula

C50H49N3O13

Molecular Weight

899.9 g/mol

IUPAC Name

dimethyl 2-[3-[6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate

InChI

InChI=1S/C50H49N3O13/c1-5-25-51-44(55)39-41-47(58)66-42(33-18-10-7-11-19-33)40(32-16-8-6-9-17-32)53(41)43(34-20-12-13-22-38(34)64-27-26-54)50(39)36-30-31(15-14-21-35(45(56)62-3)46(57)63-4)23-24-37(36)52(48(50)59)49(60)65-29-28-61-2/h5-13,16-20,22-24,30,35,39-43,54H,1,21,25-29H2,2-4H3,(H,51,55)

InChI Key

BEYMMNWQWYQHRB-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NCC=C

Origin of Product

United States

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